N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide is a complex organic compound that features a bipyridine moiety and a brominated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine under palladium-catalyzed conditions.
Bromination and Methoxylation: The 5-bromo-2-methoxyphenyl group is introduced via bromination of a methoxy-substituted benzene derivative.
Amide Bond Formation: The final step involves the coupling of the bipyridine intermediate with the brominated methoxyphenyl derivative using an amide bond formation reaction, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the bipyridine moiety, potentially converting it to a dihydropyridine derivative.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide is used as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their catalytic properties.
Biology
In biological research, this compound can be used to study the interactions of bipyridine-containing molecules with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of metal ion homeostasis is beneficial.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide exerts its effects often involves coordination with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions and altering their reactivity. This can influence various biochemical pathways, depending on the specific metal ion and biological context.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
5-Bromo-2-methoxybenzoic acid: A related compound with a similar brominated methoxyphenyl group.
N-(2-pyridylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide: A structurally similar compound with a single pyridine ring.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide is unique due to the combination of its bipyridine and brominated methoxyphenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments or electronic characteristics.
By understanding the synthesis, reactions, applications, and mechanisms of N-([2,4’-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-27-19-6-5-18(22)13-16(19)4-7-20(26)25-14-17-3-2-10-24-21(17)15-8-11-23-12-9-15/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTPMAIIZIJQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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